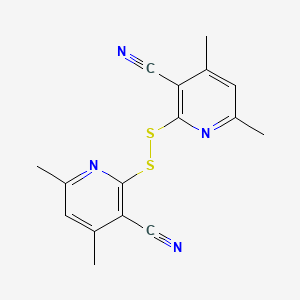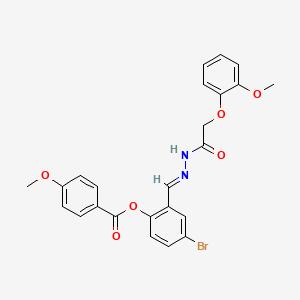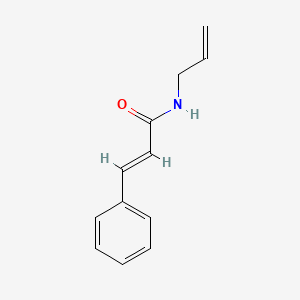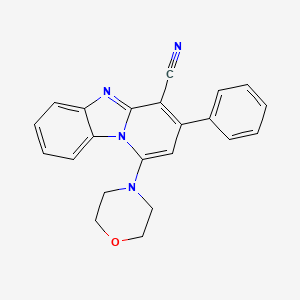
N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C19H16N4O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N’-(3-(Benzyloxy)benzyliden)pyrazin-2-carbohydrazid beinhaltet typischerweise die Kondensation von 3-(Benzyloxy)benzaldehyd mit Pyrazin-2-carbohydrazid. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für N’-(3-(Benzyloxy)benzyliden)pyrazin-2-carbohydrazid nicht gut dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung des Laborsyntheseverfahrens umfassen. Dies würde die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl beinhalten, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N’-(3-(Benzyloxy)benzyliden)pyrazin-2-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Benzylidengruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren oder spezifische Lösungsmittel, um die Reaktion zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine produzieren kann.
Wissenschaftliche Forschungsanwendungen
N’-(3-(Benzyloxy)benzyliden)pyrazin-2-carbohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den N’-(3-(Benzyloxy)benzyliden)pyrazin-2-carbohydrazid seine Wirkungen ausübt, ist nicht vollständig geklärt. Es wird vermutet, dass es mit bestimmten molekularen Zielen und Signalwegen interagiert, möglicherweise unter Einbeziehung von Enzyminhibition oder Rezeptorbindung. Weitere Forschung ist erforderlich, um die genauen beteiligten Mechanismen aufzuklären.
Wirkmechanismus
The mechanism by which N’-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N’-(4-(Benzyloxy)benzyliden)-2-pyrazincarbohydrazid
- N’-(4-(Allyloxy)benzyliden)-2-pyrazincarbohydrazid
- N’-(4-(Benzyloxy)benzyliden)-2-pyridincarbohydrazid
Einzigartigkeit
N’-(3-(Benzyloxy)benzyliden)pyrazin-2-carbohydrazid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. der Position der Benzyloxygruppe und des Pyrazinrings. Diese strukturellen Merkmale können im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
304908-12-1 |
|---|---|
Molekularformel |
C19H16N4O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c24-19(18-13-20-9-10-21-18)23-22-12-16-7-4-8-17(11-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)/b22-12+ |
InChI-Schlüssel |
KGSYWWKEFFKRRJ-WSDLNYQXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=NC=CN=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)
![[3-benzoyloxy-4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12008644.png)






![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)
![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12008698.png)

![2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)
![ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate](/img/structure/B12008714.png)
![4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide](/img/structure/B12008736.png)
